molecular formula C13H18OS B13575937 2-(Pentylsulfanyl)-1-phenylethan-1-one CAS No. 114628-96-5

2-(Pentylsulfanyl)-1-phenylethan-1-one

Cat. No.: B13575937
CAS No.: 114628-96-5
M. Wt: 222.35 g/mol
InChI Key: ZZTHRKOAMWRQTA-UHFFFAOYSA-N
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Description

2-(Pentylsulfanyl)-1-phenylethan-1-one: 1-phenyl-2-(pentylthio)ethanone , is an organic compound. Its chemical formula is C12H16OS . The compound features a phenyl group attached to a central ethanone (ketone) moiety, with a pentylthio (sulfanyl) substituent.

Preparation Methods

Synthetic Routes:

    Thioether Synthesis: The compound can be synthesized by reacting (acetophenone) with (pentylthiol) in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.

    Radical Addition: Another approach involves the radical addition of a pentyl radical to the phenyl ring of acetophenone. This method requires specific conditions and initiators.

Industrial Production: Industrial-scale production methods typically involve the thioether synthesis route due to its practicality and efficiency.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The ketone group in 2-(Pentylsulfanyl)-1-phenylethan-1-one can undergo oxidation to form a carboxylic acid.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The sulfur atom allows for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Alkyl halides or other nucleophiles.

Major Products:
  • Oxidation: this compound → 2-(Pentylsulfanyl)-1-phenylethanoic acid
  • Reduction: this compound → 2-(Pentylsulfanyl)-1-phenylethanol

Scientific Research Applications

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Flavor and Fragrance Industry: Contributes to the aroma of certain foods and perfumes.

    Medicinal Chemistry: Investigated for potential pharmacological activities.

Mechanism of Action

The exact mechanism of action for 2-(Pentylsulfanyl)-1-phenylethan-1-one depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways.

Comparison with Similar Compounds

While 2-(Pentylsulfanyl)-1-phenylethan-1-one is unique due to its sulfur-containing substituent, similar compounds include:

    1-Phenylethanone: Lacks the sulfur atom.

    1-Phenyl-2-(methylthio)ethanone: Contains a methylthio group instead of pentylthio.

Properties

114628-96-5

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-pentylsulfanyl-1-phenylethanone

InChI

InChI=1S/C13H18OS/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3

InChI Key

ZZTHRKOAMWRQTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC(=O)C1=CC=CC=C1

Origin of Product

United States

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